molecular formula C8H9NO3S3 B038761 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide CAS No. 120279-88-1

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Cat. No. B038761
M. Wt: 263.4 g/mol
InChI Key: QMNAQPMXDMLOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide represents a class of compounds with potential for various applications in chemistry and pharmacology. This compound, as a part of thieno[2,3-b]thiopyran sulfonamides, has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of this compound involves multiple steps, starting from 2-mercaptothiophene and crotonic acid. The process includes condensation, cyclization, chlorosulfonylation, and amination steps to finally produce the target compound. The overall yield reported is approximately 16.0% to 30.49%, depending on the specific synthesis pathway employed. Techniques like IR, 1H NMR, and MS are used to confirm the chemical structure of the synthesized compound (Lei, 2007); (Wang Miao, 2007).

Molecular Structure Analysis

The molecular structure of 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide is characterized using advanced spectroscopic techniques. The structural confirmation is crucial for understanding the compound's reactivity and potential biological activities. These analyses provide insights into the electronic configuration and molecular geometry essential for its chemical behavior (Lei, 2007).

Chemical Reactions and Properties

This compound's chemical reactions often involve modifications at the sulfonamide group, which can lead to a variety of derivatives with different properties and potential applications. The reactivity of the sulfonamide group is a key focus of research, aiming to develop new compounds with enhanced performance or specific functionalities (Wang Miao, 2007).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Approaches : Various synthesis methods have been developed for related sulfonamide compounds, demonstrating the compound's role as an intermediate in the production of dorzolamide hydrochloride, a medication used to treat conditions such as glaucoma. The processes involve multi-step reactions including condensation, cyclization, chlorosulfonylation, and amination, with the structural confirmation provided by techniques like IR, NMR, and MS (Lei, 2007; Wang Miao, 2007).

  • Molecular Structure : Detailed structural analysis of dorzolamide hydrochloride, closely related to the target compound, highlights its molecular configuration and interactions, such as hydrogen bonding mediated by chloride ions, contributing to its pharmacological efficacy (Ravikumar & Sridhar, 2007).

Pharmacological Potential and Assay Development

  • Enantiomer Separation and Assay Development : Research on separating optical isomers of a similar thieno[2,3-b]thiopyran-2-sulfonamide derivative emphasizes the importance of stereoselectivity in drug efficacy and safety. A stereoselective assay has been developed for these enantiomers in biological fluids, indicating the compound's pharmacological relevance (Matuszewski et al., 1990).

Chemical Properties and Theoretical Studies

  • Theoretical Analysis : Theoretical studies on the molecular structure and gas-phase acidity of sulfonamides, including derivatives of the target compound, offer insights into their chemical behavior and potential interactions within biological systems. These studies provide a foundation for understanding the compound's reactivity and its role in therapeutic applications (Remko, 2003).

Applications in Ocular Therapeutics

  • Ocular Hypotensive Activity : A series of substituted thieno[2,3-b]thiophene-2-sulfonamides has been synthesized and evaluated for their potential as topically applied ocular hypotensive agents in treating glaucoma. These studies highlight the compound's utility in developing treatments for eye conditions (Prugh et al., 1991).

Safety And Hazards

Safety measures for handling 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak . If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .

properties

IUPAC Name

6-methyl-4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S3/c1-4-2-6(10)5-3-7(15(9,11)12)14-8(5)13-4/h3-4H,2H2,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNAQPMXDMLOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(S1)SC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440438
Record name 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

CAS RN

120279-88-1
Record name 5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120279-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-4-oxo-5,6-dihydro-4H-thieno(2,3-b)thiopyran-2-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.